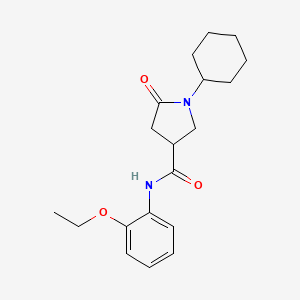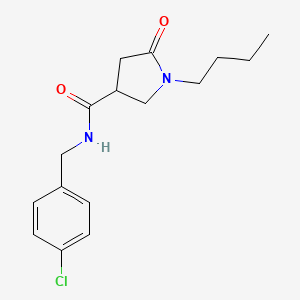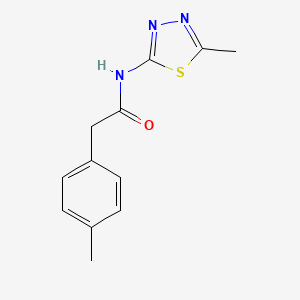
1-cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, an ethoxyphenyl group, and a pyrrolidine ring with a carboxamide functional group.
准备方法
The synthesis of 1-cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the cyclohexyl and ethoxyphenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Introduction of the Cyclohexyl Group: This can be achieved through alkylation reactions using cyclohexyl halides or cyclohexylamines.
Introduction of the Ethoxyphenyl Group: This step typically involves the use of ethoxyphenyl halides or ethoxyphenylamines in substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethoxyphenyl or cyclohexyl groups can be replaced with other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a starting material for the development of bioactive molecules.
Medicine: Research into the pharmacological properties of this compound could lead to the development of new therapeutic agents.
Industry: The compound may find applications in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism by which 1-cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects is not well-documented. it is likely that the compound interacts with specific molecular targets and pathways, depending on its chemical structure and functional groups. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets involved.
相似化合物的比较
1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
1-Cyclohexyl-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: This compound has a methoxy group instead of an ethoxy group, which may affect its chemical properties and reactivity.
1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may influence its solubility and biological activity.
1-Cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate: This ester derivative may have different pharmacokinetic properties compared to the carboxamide form.
属性
分子式 |
C19H26N2O3 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC 名称 |
1-cyclohexyl-N-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H26N2O3/c1-2-24-17-11-7-6-10-16(17)20-19(23)14-12-18(22)21(13-14)15-8-4-3-5-9-15/h6-7,10-11,14-15H,2-5,8-9,12-13H2,1H3,(H,20,23) |
InChI 键 |
ILKNYOFZENVBIM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methanone](/img/structure/B14959634.png)

![3-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14959673.png)
![2-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14959694.png)

![Methyl 4-{[(7-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-8-YL)oxy]methyl}benzoate](/img/structure/B14959701.png)
![1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline](/img/structure/B14959705.png)
![1-(2,3-dimethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959707.png)
![10-butyl-5-methyl-2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14959709.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14959722.png)
![8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B14959729.png)

![N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide](/img/structure/B14959738.png)
![3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B14959746.png)
